molecular formula C8H11ClN4S B6721010 5-(2-Chloroprop-2-enylsulfanyl)-4-cyclopropyl-1,2,4-triazol-3-amine

5-(2-Chloroprop-2-enylsulfanyl)-4-cyclopropyl-1,2,4-triazol-3-amine

Cat. No.: B6721010
M. Wt: 230.72 g/mol
InChI Key: DJIINPHTCTWDCJ-UHFFFAOYSA-N
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Description

5-(2-Chloroprop-2-enylsulfanyl)-4-cyclopropyl-1,2,4-triazol-3-amine is a compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound features a unique combination of a chloropropenylsulfanyl group and a cyclopropyl group attached to the triazole ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

5-(2-chloroprop-2-enylsulfanyl)-4-cyclopropyl-1,2,4-triazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11ClN4S/c1-5(9)4-14-8-12-11-7(10)13(8)6-2-3-6/h6H,1-4H2,(H2,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJIINPHTCTWDCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(CSC1=NN=C(N1C2CC2)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Chloroprop-2-enylsulfanyl)-4-cyclopropyl-1,2,4-triazol-3-amine typically involves the reaction of 2-chloroprop-2-en-1-yl sulfide with appropriate triazole precursors under controlled conditions. One common method involves the use of hydrazine hydrate and alkali medium to facilitate the heterocyclization process . The reaction conditions often include specific temperatures and solvents to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(2-Chloroprop-2-enylsulfanyl)-4-cyclopropyl-1,2,4-triazol-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or m-chloroperoxybenzoic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Amines or thiols in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted triazole derivatives.

Scientific Research Applications

5-(2-Chloroprop-2-enylsulfanyl)-4-cyclopropyl-1,2,4-triazol-3-amine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific enzymes or receptors.

    Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5-(2-Chloroprop-2-enylsulfanyl)-4-cyclopropyl-1,2,4-triazol-3-amine involves its interaction with specific molecular targets. The compound may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2-Chloroprop-2-enylsulfanyl)-4-cyclopropyl-1,2,4-triazol-3-amine is unique due to its combination of a triazole ring with a chloropropenylsulfanyl and cyclopropyl group. This unique structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research and industrial applications.

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